N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features an indole moiety, an isoquinoline structure, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the coupling of tryptamine derivatives with isoquinoline carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the by-products formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the isoquinoline structure can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The isoquinoline structure may also contribute to its binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the isoquinoline ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a methoxynaphthalene moiety.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of an indole moiety and an isoquinoline structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-16(2)14-27-15-21(19-8-3-4-9-20(19)24(27)29)23(28)25-12-11-17-13-26-22-10-6-5-7-18(17)22/h3-10,13,15-16,26H,11-12,14H2,1-2H3,(H,25,28) |
InChI Key |
WEDAXIBVRVTBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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